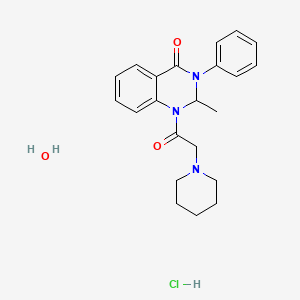

2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate

Description

Properties

CAS No. |

16711-39-0 |

|---|---|

Molecular Formula |

C22H28ClN3O3 |

Molecular Weight |

417.9 g/mol |

IUPAC Name |

2-methyl-3-phenyl-1-(2-piperidin-1-ylacetyl)-2H-quinazolin-4-one;hydrate;hydrochloride |

InChI |

InChI=1S/C22H25N3O2.ClH.H2O/c1-17-24(18-10-4-2-5-11-18)22(27)19-12-6-7-13-20(19)25(17)21(26)16-23-14-8-3-9-15-23;;/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3;1H;1H2 |

InChI Key |

HNILUTUMKDATLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1N(C(=O)C2=CC=CC=C2N1C(=O)CN3CCCCC3)C4=CC=CC=C4.O.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3-dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone hydrochloride hydrate generally follows these stages:

- Construction of the quinazolinone core.

- Introduction of methyl and phenyl substituents at the 2 and 3 positions, respectively.

- Acylation at the 1-position with a piperidinoacetyl moiety.

- Conversion to the hydrochloride hydrate salt for isolation and stability.

Synthesis of the Quinazolinone Core

The quinazolinone scaffold is typically synthesized from anthranilic acid or anthranilamide derivatives. A common approach involves cyclization with appropriate reagents such as triethyl orthoesters or acyl chlorides, followed by condensation with amines.

- Anthranilamide is condensed with triethyl orthoacetate under reflux in ethanol, yielding 2-methyl-4(3H)-quinazolinone.

- Alternatively, anthranilic acid can be acylated with butyryl chloride, followed by cyclization to form benzoxazinone intermediates, which are then aminolyzed to give quinazolinone derivatives.

Acylation at the 1-Position

- The 1-position is functionalized by acylation with a piperidinoacetyl chloride or a similar activated acylating agent in the presence of a base (e.g., triethylamine or sodium acetate) in an aprotic solvent (e.g., dichloromethane, THF, or ethanol).

- The reaction is generally conducted under reflux, and the product is isolated by filtration and recrystallization.

Formation of the Hydrochloride Hydrate Salt

- The free base is dissolved in ethanol or another suitable solvent, and hydrochloric acid gas or aqueous hydrochloric acid is bubbled through or added dropwise.

- The resulting hydrochloride salt is precipitated, filtered, and washed.

- Hydration occurs during crystallization from aqueous or alcoholic solutions, yielding the hydrate form.

Representative Synthesis Workflow

Research Results and Characterization

Analytical Data

Purity and Yield

- The final hydrochloride hydrate is typically obtained as a white crystalline powder with purity exceeding 98% as determined by HPLC and NMR.

- Yields for each step are generally high, with the overall yield for the multi-step synthesis ranging from 50–70%, depending on the scale and purification methods employed.

Discussion and Optimization Notes

- The choice of solvent and base in the acylation step is critical for maximizing yield and minimizing side products.

- Recrystallization from ethanol or ethanol-water mixtures ensures high purity and optimal hydration state of the final product.

- The use of triethyl orthoacetate versus acetic anhydride can influence the selectivity and yield of the methylation step.

- Analytical data (NMR, IR, MS) are essential for confirming the structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate can undergo various chemical reactions, including:

Oxidation: Conversion to quinazolinone derivatives.

Reduction: Formation of dihydroquinazolinone analogs.

Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

One of the primary applications of this compound is its potential as an antimicrobial agent. Studies have indicated that it exhibits activity against various bacterial strains, making it a candidate for treating infections. Its mechanism likely involves interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated .

2. Anticancer Properties

Preliminary research has suggested that 2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate may possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, possibly through the activation of specific signaling pathways related to cell cycle regulation and apoptosis .

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The IC50 values obtained were promising, indicating a potential for further development as an anticancer drug.

Pharmacological Insights

3. Neurological Applications

Research has also explored the compound's effects on neurological conditions. Its structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating disorders such as anxiety or depression. Animal models have shown improvements in behavioral tests indicative of anxiolytic effects when administered this compound.

4. Pain Management

Another area of interest is pain management. The compound's ability to modulate pain pathways could make it useful in developing analgesics. Preliminary studies indicate that it may reduce pain responses in animal models, warranting further investigation into its mechanisms and efficacy as a pain reliever .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Substituent Diversity: The target compound’s piperidinoacetyl group distinguishes it from Altanserin’s fluorobenzoyl-piperidinyl moiety and 1d’s sulfonamide functionality.

- Biological Activity: Unlike the antitumor NSC-145669 or antifungal quinconazole , the target compound’s activity is likely modulated by its piperidinoacetyl group, which may target neurotransmitter receptors or enzymes.

Physicochemical Properties

Analysis :

- The HCl hydrate form of the target compound likely enhances aqueous solubility compared to neutral analogs like 1d, which requires ethanol for recrystallization . Altanserin’s DMSO solubility aligns with its use in preclinical assays .

Conformational and Crystallographic Insights

X-ray studies of 4(1H)-quinazolinone derivatives reveal substituent-dependent conformational changes. For example:

- β-Alanine substituents adopt a planar orientation, while glycine derivatives project outward, influenced by steric effects .

Biological Activity

2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone hydrochloride hydrate is a compound belonging to the quinazolinone family, known for its diverse biological activities. Quinazolinones are characterized by their nitrogen-containing heterocyclic structure, which has been associated with various pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate is with a molecular weight of approximately 320.41 g/mol. The compound features a quinazolinone core substituted with a piperidinoacetyl group and a phenyl ring, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives in cancer treatment. For instance, compounds similar to 2,3-dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that quinazolinone-based hybrids exhibited IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 (breast cancer) cells, indicating promising anticancer activity .

Antibacterial Activity

Quinazolinones have also shown antibacterial properties. A study synthesized several derivatives and evaluated their antibacterial activities against common pathogens. The results indicated that certain quinazolinone derivatives possess effective antibacterial action, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antidiabetic Activity

The antidiabetic potential of quinazolinones has been explored through the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Compounds similar to 2,3-dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone have shown promising DPP-IV inhibitory activity, making them potential candidates for diabetes management .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is influenced by their structural modifications. The presence of bulky groups on the acetamide moiety has been correlated with enhanced biological activity. For instance, modifications that increase hydrophobic interactions or hydrogen bonding capabilities can significantly enhance the efficacy of these compounds .

Case Studies

Several case studies have documented the synthesis and evaluation of quinazolinone derivatives:

- Anticancer Screening : In vitro testing showed that certain derivatives exhibited significant inhibition of cancer cell proliferation, suggesting their potential as therapeutic agents in oncology.

- Antibacterial Evaluation : A series of synthesized quinazolinones were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial activity with some compounds exhibiting lower MIC values than traditional antibiotics .

- DPP-IV Inhibition : Compounds were evaluated for their ability to inhibit DPP-IV in vitro, showing IC50 values that suggest they could be developed into new antidiabetic drugs .

Q & A

Q. What are the common synthetic routes for preparing 2,3-dihydroquinazolinone derivatives like the target compound?

The synthesis typically involves cyclocondensation reactions. For example:

- Fe₃O₄@GO-catalyzed synthesis : A magnetically recoverable catalyst enables eco-friendly preparation in water, achieving yields >85% under reflux conditions .

- Trifluoroethanol-mediated synthesis : This solvent system accelerates reaction kinetics, reducing reaction time to 2–4 hours while maintaining high purity .

- Cyanuric chloride catalysis : Efficient for generating spiro or glycoconjugated quinazolinones, with mild conditions (room temperature, 12–24 hours) . Key optimization parameters: Solvent polarity, temperature (60–100°C), and catalyst loading (5–10 mol%).

Q. How is the structural identity of the compound confirmed post-synthesis?

A multi-technique approach is essential:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.1 ppm, aromatic protons at δ 6.5–7.5 ppm) and carbonyl carbons (δ ~168 ppm) .

- IR spectroscopy : Confirms C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- X-ray crystallography (if crystalline) : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings .

Q. What basic pharmacological activities are associated with quinazolinone derivatives?

While specific data for the target compound is limited, structurally similar analogs exhibit:

- Enzyme inhibition : e.g., acetylcholinesterase (IC₅₀: 1.2–8.7 µM) and cyclooxygenase-2 (COX-2) .

- Anticonvulsant activity : ED₅₀ values <100 mg/kg in rodent models, linked to GABAergic modulation .

- Antimicrobial effects : MIC ranges of 8–32 µg/mL against Gram-positive bacteria .

Advanced Research Questions

Q. How can synthesis yields be improved for complex quinazolinone derivatives?

Advanced strategies include:

- Microwave-assisted synthesis : Reduces reaction time by 50–70% while enhancing regioselectivity .

- Flow chemistry : Enables precise control of reaction parameters (e.g., residence time, temperature) for scale-up .

- Solvent-free mechanochemical grinding : Eliminates solvent waste and improves atom economy (yields >90%) . Example optimization table:

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Fe₃O₄@GO in water | 85–92 | 6–8 | >98 |

| Cyanuric chloride | 78–85 | 12–24 | >95 |

| Microwave (120°C) | 88–94 | 1–2 | >97 |

Q. How should researchers address contradictions in spectroscopic or bioactivity data?

Contradictions often arise from:

- Polymorphism : Different crystalline forms alter melting points and solubility. Use DSC/TGA to identify polymorphs .

- Impurity interference : HPLC-MS (ESI+) detects byproducts (e.g., unreacted intermediates) that skew bioassay results .

- Solvent effects in NMR : Deuterated solvent residues (e.g., DMSO-d₆) may overlap with analyte signals; use 2D NMR (COSY, HSQC) for resolution .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for quinazolinones?

- Molecular docking : Predicts binding modes to targets (e.g., COX-2 or GABA receptors) using software like AutoDock Vina .

- QSAR modeling : Correlates substituent electronegativity (Hammett σ values) with IC₅₀ data to guide functional group optimization .

- Metabolite profiling : LC-HRMS identifies phase I/II metabolites, informing toxicity and bioavailability studies .

Q. How does the piperidinoacetyl side chain influence the compound’s pharmacokinetics?

- Lipophilicity : The piperidine group increases logP by ~1.5 units, enhancing blood-brain barrier penetration (critical for CNS targets) .

- Metabolic stability : In vitro microsomal assays show t₁/₂ > 60 minutes, suggesting resistance to CYP3A4 oxidation .

- Salt formation (HCl hydrate) : Improves aqueous solubility (≥10 mg/mL in PBS) for in vivo administration .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo studies?

- Protein binding : Serum albumin binding (>90%) reduces free drug concentration in vivo .

- First-pass metabolism : Hepatic cytochrome P450 enzymes (e.g., CYP2D6) may generate inactive metabolites . Mitigation strategy: Use pharmacokinetic modeling to adjust dosing regimens or modify the prodrug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.